Sulfadiazine zinc

Description

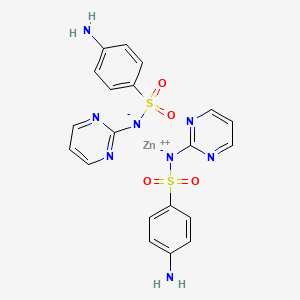

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

66219-86-1 |

|---|---|

Molecular Formula |

C20H18N8O4S2Zn |

Molecular Weight |

563.9 g/mol |

IUPAC Name |

zinc;(4-aminophenyl)sulfonyl-pyrimidin-2-ylazanide |

InChI |

InChI=1S/2C10H9N4O2S.Zn/c2*11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10;/h2*1-7H,11H2;/q2*-1;+2 |

InChI Key |

RXXROIWDLGTUIN-UHFFFAOYSA-N |

SMILES |

C1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.C1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Zn+2] |

Canonical SMILES |

C1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.C1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Zn+2] |

Other CAS No. |

69858-60-2 |

Synonyms |

Sulfadiazine Sulfadiazine, Zinc Sulfazin Sulfazine Sulphadiazine Zinc Sulfadiazine |

Origin of Product |

United States |

Synthetic Methodologies and Derivative Chemistry of Sulfadiazine Zinc

Coordination Complex Synthesis Approaches for Sulfadiazine (B1682646) Zinc

The formation of sulfadiazine zinc complexes typically relies on established inorganic synthesis techniques, often involving precipitation or solvothermal methods.

Precipitation reactions are a common and straightforward method for synthesizing this compound. This approach typically involves reacting a soluble zinc salt with a soluble sulfadiazine salt. For instance, zinc sulfadiazine can be prepared by mixing aqueous solutions of a water-soluble zinc salt, such as zinc acetate (B1210297) or zinc nitrate (B79036), with sodium sulfadiazine google.com. The reaction leads to the immediate precipitation of zinc sulfadiazine, which is then isolated through filtration or centrifugation, followed by washing and drying google.com.

Solvothermal synthesis, which involves carrying out reactions in a sealed vessel under elevated temperature and pressure using solvents, is another important technique. While direct examples of solvothermal synthesis of simple this compound complexes are less detailed in the literature compared to precipitation, solvothermal methods are widely employed for the synthesis of metal oxides and metal-organic frameworks (MOFs) involving zinc rsc.orgnih.govacs.orgacademie-sciences.fr. These methods offer control over particle size, morphology, and crystallinity, which can be beneficial for designing functional materials. For example, solvothermal treatment of zinc precursors in solvents like ethylene (B1197577) glycol can yield zinc oxide nanoparticles nih.govacademie-sciences.fr.

Sulfadiazine possesses multiple potential coordination sites, including the nitrogen atoms of the pyrimidine (B1678525) ring, the sulfonamide nitrogen, and the sulfonyl oxygen atoms mdpi.comjocpr.comnih.govpsu.educlinmedjournals.orgmdpi.comsci-hub.seresearchgate.net. This inherent versatility allows sulfadiazine to act as a monodentate, bidentate, or bridging ligand, coordinating to metal ions through various combinations of these donor atoms mdpi.comclinmedjournals.org.

Ligand modification strategies are employed to create more complex structures or to fine-tune the properties of the resulting metal complexes. These include:

Schiff Base Formation: Condensation reactions between sulfadiazine and aldehydes or ketones can yield Schiff base ligands, which then form complexes with metal ions like zinc researchgate.netresearchgate.netderpharmachemica.com. These modified ligands can offer different coordination geometries and potentially altered biological activities.

Mixed Ligand Systems: Sulfadiazine can be used in conjunction with other organic molecules, such as Vitamin C or dithiocarbamates, to form mixed-ligand metal complexes psu.eduajol.infoscirp.org. These systems allow for the exploration of synergistic effects and more intricate coordination environments.

Derivative Synthesis: The synthesis of sulfadiazine-pyrazole prodrugs or sulfadiazine azo-azomethine dyes demonstrates further modifications of the sulfadiazine scaffold to create novel ligands for metal coordination mdpi.comderpharmachemica.com.

While the focus is on zinc complexes, research has extensively explored sulfadiazine coordination with a variety of other transition metals, often revealing enhanced biological activities compared to the free ligand. These include complexes with:

Cobalt (Co): Cobalt(II) sulfadiazine complexes have been synthesized, exhibiting diverse coordination geometries, including mononuclear, trinuclear, tetranuclear, and hexanuclear structures mdpi.com. Cobalt(II) sulfadiazine has shown efficacy comparable to zinc and cerium sulfadiazine in burn healing mdpi.com.

Copper (Cu), Nickel (Ni), Manganese (Mn), Cadmium (Cd): Complexes of sulfadiazine with these metals have been synthesized, often as part of studies investigating their antimicrobial properties jocpr.comnih.govresearchgate.netderpharmachemica.comajol.infoijaar.org. These studies frequently report enhanced biological activity in the metal complexes compared to the free sulfadiazine ligand.

Silver (Ag): Silver sulfadiazine is a well-known antimicrobial agent used extensively in wound care for burn treatment mdpi.comnumberanalytics.com.

Iron (Fe), Platinum (Pt), Mercury (Hg): Sulfadiazine has also been coordinated with iron, platinum, and mercury ions, with reported studies detailing their synthesis and characterization nih.govsci-hub.se.

These diverse examples highlight the broad applicability of sulfadiazine as a ligand in coordination chemistry, leading to a wide array of metal complexes with potential therapeutic and catalytic applications.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds, including metal complexes, to minimize environmental impact and promote sustainability.

Efforts to develop greener synthetic routes for sulfonamides and related compounds have explored solvent-free or reduced-solvent methodologies. For instance, the synthesis of certain sulfonamides can be achieved using zinc oxide nanoparticles as catalysts in solvent-free conditions ekb.eg. While not directly a this compound complex synthesis, this illustrates the potential for solvent reduction in related chemical processes.

The use of water as a solvent in solvothermal synthesis for metal-organic frameworks involving zinc is also a green approach rsc.org. Furthermore, the synthesis of zinc oxide nanoparticles using plant extracts or gums in aqueous media exemplifies the application of green chemistry principles by minimizing the use of hazardous chemicals and reducing environmental impact mdpi.commdpi.com. The use of ethanol (B145695) as a solvent in some metal complex syntheses, coupled with efficient work-up procedures and catalyst reusability, also contributes to greener practices ajgreenchem.com.

While many metal complex syntheses involve reacting metal salts with ligands, the literature does not extensively detail specific "catalyst-free" approaches for the direct formation of this compound complexes in the sense of requiring a separate catalyst to facilitate the coordination bond formation itself. The primary driving force for complexation is the inherent affinity between the metal ion and the ligand's donor atoms. However, the broader application of green chemistry principles encourages the development of processes that are inherently efficient and require minimal auxiliary substances. Future research may focus on optimizing reaction conditions to achieve complex formation without the need for additional catalytic agents, thereby aligning with the principle of minimizing waste and maximizing atom economy.

Scale-Up Considerations and Industrial Synthesis Research

Basis for Industrial Synthesis

The fundamental precipitation method described for the synthesis of this compound, which involves the reaction of soluble zinc salts with sodium sulfadiazine, is inherently suitable for large-scale industrial production google.com. The process utilizes common chemical reagents and employs standard separation and purification techniques, such as filtration, washing, and drying, which are well-established within the chemical manufacturing sector. Patent literature provides a clear and scalable pathway for producing this compound as a dry white powder, thus forming a solid foundation for its industrial preparation google.com. The relative simplicity of this reaction suggests that scaling up the process would primarily involve optimizing batch sizes, the design of reaction vessels, and material handling protocols to maintain operational efficiency and ensure product consistency.

Research Driving Industrial Interest

Industrial interest in this compound is partly propelled by its comparative performance against the widely utilized silver sulfadiazine (AgSD) in wound care applications nih.gov. Research findings indicate that zinc sulfadiazine possesses enhanced aqueous solubility and skin permeability when contrasted with AgSD, which could potentially translate into improved efficacy in topical therapeutic applications nih.gov. Furthermore, studies investigating the synergistic effects of zinc-containing compounds combined with sulfadiazine-based antimicrobials, such as the combination of zinc pyrithione (B72027) with silver sulfadiazine, highlight the ongoing research efforts aimed at optimizing antimicrobial formulations for wound management asm.orgresearchgate.netnih.gov. This research is geared towards developing more effective or alternative treatment options, which in turn stimulates the need for robust and reliable industrial synthesis methods for compounds like zinc sulfadiazine. While specific challenges associated with the scale-up of zinc sulfadiazine production are not extensively detailed in the available literature, the general impetus for improved topical antimicrobials supports the investigation and potential industrialization of its manufacturing processes.

Formulation and Characterization for Scale-Up

For successful industrial scale-up, meticulous formulation and comprehensive characterization are paramount. Research conducted on silver sulfadiazine, for instance, underscores the critical importance of understanding the physicochemical properties of such formulations. This includes evaluating aspects like morphology, particle size distribution, and thermal stability, utilizing analytical techniques such as Atomic Force Microscopy (AFM), thermogravimetric analysis (TGA), and Differential Scanning Calorimetry (DSC) researchgate.net. These characterization methods are indispensable for ensuring product quality, maintaining batch-to-batch consistency, and achieving cost-effectiveness during the scale-up phase, as well as for establishing rigorous quality control methodologies researchgate.net. Although specific studies focusing on the scale-up of zinc sulfadiazine formulations are limited, the principles applied in the development of AgSD—optimizing particle characteristics, ensuring stability within various carrier systems, and validating consistency across production batches—would be directly applicable. The synthesis of zinc sulfadiazine complexes, such as those formed with amines or molybdate (B1676688), also involves detailed characterization through techniques like X-ray crystallography and spectroscopy, which are essential for understanding and controlling the properties of the synthesized materials at any production scale nih.govchempap.org.

Table 1: Primary Synthesis Method of this compound

| Parameter | Description |

| Method | Precipitation reaction in aqueous solution |

| Reactants | Water-soluble zinc salt (e.g., Zinc Acetate, Zinc Nitrate) |

| Water-soluble sulfadiazine salt (e.g., Sodium Sulfadiazine) | |

| Reaction Medium | Aqueous solution |

| Process Steps | Mixing of reactants, precipitation, filtration/centrifugation, washing, drying |

| Product Form | Dry white powder |

| Key References | google.comsmolecule.com |

Table 2: Reported Derivative Complexes of Zinc Sulfadiazine

| Derivative Complex Name | Chemical Formula | Synthesis Approach | Key References |

| Zinc sulfadiazine-methylamine | Zn(SD)₂(CH₃NH₂)₂ | Reaction of zinc nitrate hexahydrate with sulfadiazine/salt in methylamine | nih.gov |

| Zinc sulfadiazine-ethylenediamine | Zn(SD)₂(C₂H₈N₂)₃·H₂O | Reaction of zinc nitrate hexahydrate with sulfadiazine/salt in ethylenediamine | nih.gov |

| Zinc sulfadiazine molybdate complex | Zn(C₁₀H₁₀N₄O₂S)MoO₄·H₂O (proposed) | Reaction of zinc(II) with sulfadiazine and molybdate | chempap.org |

Compound Names Mentioned

this compound

Zinc acetate

Zinc nitrate

Sodium sulfadiazine

Silver sulfadiazine (AgSD)

Zinc sulfadiazine-methylamine

Zinc sulfadiazine-ethylenediamine

Zinc sulfadiazine molybdate complex

Sulfadiazine

Zinc pyrithione

Advanced Spectroscopic and Structural Elucidation of Sulfadiazine Zinc

Vibrational Spectroscopy for Bond Analysis and Functional Group Identification

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy, are crucial for identifying functional groups and understanding the nature of chemical bonds within the Sulfadiazine (B1682646) zinc complex. These methods probe the vibrational modes of molecules, which are sensitive to changes in chemical environment, including metal coordination.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is widely used to identify the characteristic functional groups present in sulfadiazine and to observe how these groups are affected upon coordination with zinc. Studies on sulfadiazine complexes often report shifts in the absorption bands corresponding to the S=O stretching, N-H stretching, C=N stretching, and C-S vibrations of the sulfadiazine ligand. The formation of the zinc complex typically leads to shifts in these bands, and the appearance of new bands, often in the lower frequency region, which are attributed to metal-ligand vibrations, such as Zn-N or Zn-O bonds. For instance, the sulfonyl group (SO2) and the nitrogen atoms within the pyrimidine (B1678525) ring are common coordination sites.

Table 1: Characteristic FT-IR Absorption Bands and Potential Assignments for Sulfadiazine Zinc Complexes

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3400-3300 | N-H stretching (primary amine) | chempap.orgnih.gov |

| ~3300-3100 | N-H stretching (sulfonamide) | chempap.orgnih.gov |

| ~1600-1580 | C=N stretching (pyrimidine ring) | chempap.orgnih.gov |

| ~1350-1300 | S=O stretching (asymmetric, sulfonamide) | chempap.orgnih.gov |

| ~1170-1150 | S=O stretching (symmetric, sulfonamide) | chempap.orgnih.gov |

| ~500-300 | Zn-N or Zn-O stretching (metal-ligand) | chempap.orgfrontiersin.orgresearchgate.net |

Note: Specific band positions can vary depending on the exact complex structure, coordination environment, and experimental conditions.

Raman Spectroscopy Applications

Raman spectroscopy complements FT-IR by providing complementary vibrational information. While FT-IR spectroscopy measures the absorption of infrared light due to molecular vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. For metal complexes, Raman spectroscopy can be particularly useful for identifying specific vibrational modes that are sensitive to metal coordination, potentially revealing information about the symmetry and bonding. Studies on zinc oxide, for example, show characteristic Raman modes related to Zn-O vibrations mdpi.comvnu.edu.vn. Although direct Raman spectra of this compound are less commonly detailed in the initial search results compared to FT-IR, it can offer insights into lattice vibrations and ligand modes that might not be as prominent in IR.

Mass Spectrometry Techniques in Complex Characterization

Mass spectrometry (MS) techniques are indispensable for determining the molecular weight, elemental composition, and fragmentation patterns of molecular ions, thereby aiding in the structural elucidation of complexes like this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique commonly used for analyzing polar molecules and coordination complexes. It allows for the transfer of ions from solution into the gas phase, typically producing protonated or deprotonated molecular ions, or metal-adduct ions. For this compound, ESI-MS can confirm the presence of the complex ion, such as [Zn(Sulfadiazine)x]+ or related species, often with characteristic isotopic patterns due to the natural abundance of zinc isotopes (64Zn, 66Zn, 67Zn, 68Zn, 70Zn). Fragmentation patterns observed in MS/MS experiments can provide further structural details by breaking down the complex ion into smaller, identifiable fragments, revealing how the sulfadiazine ligand is coordinated to the zinc ion mdpi.comresearchgate.netresearchgate.netresearchgate.netuvic.caasianpubs.org. For example, the loss of SO3 or fragments related to the pyrimidine ring can be observed.

Table 2: Representative ESI-MS Data for this compound Complexes

| Observed Ion (m/z) | Proposed Assignment | Fragmentation Pathways (Example) | Reference |

| ~331 | [Zn(H2O+SDZ-H)]+ (monoisotopic) | Loss of SO3 (~80 Da) to m/z 251; Loss of H2O to m/z 313 | mdpi.comresearchgate.net |

| ~336 | [Zn(H2O+STZ-H)]+ (monoisotopic) | Similar fragmentation patterns as SDZ complex | mdpi.com |

Note: SDZ refers to Sulfadiazine; STZ refers to Sulfathiazole. The exact mass and fragmentation depend on the specific complex and experimental conditions.

Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy for Ligation Motifs

IRMPD spectroscopy, coupled with mass spectrometry, is a powerful technique for probing the specific binding sites (ligation motifs) of ligands to metal ions in isolated gas-phase ions. By irradiating mass-selected ions with infrared light, specific vibrational modes are excited, leading to dissociation. The observed fragmentation pattern provides direct evidence of the bonding interactions. For this compound complexes, IRMPD studies have indicated that the zinc ion is coordinated to sulfadiazine via the N(heterocycle) and O(sulfonyl) donor atoms, forming a three-coordinate zinc complex, likely as a [ZnOH]+ species bound to deprotonated sulfadiazine mdpi.comresearchgate.netscite.ainih.gov. This technique helps distinguish between different possible coordination modes and tautomeric forms of the ligand.

Thermal Analysis Methods for Complex Stability and Decomposition Pathways

Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to assess the thermal stability of this compound complexes and to elucidate their decomposition mechanisms.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA can reveal distinct stages of decomposition, typically involving the loss of coordinated or lattice water molecules, followed by the thermal breakdown of the organic sulfadiazine ligand, and finally, the formation of inorganic residues, such as zinc oxide (ZnO). The temperatures at which these mass losses occur provide information about the thermal stability of the complex. For example, a complex might show an initial mass loss between 300-410 K attributed to the removal of a water molecule, followed by a further mass loss in the range of 450-910 K corresponding to the decomposition of the ligand chempap.org.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can detect phase transitions, melting, and decomposition events, providing information about the energy changes associated with these processes. For metal complexes, DSC can identify endothermic (e.g., dehydration, melting) and exothermic (e.g., decomposition) events.

Table 3: Typical Thermal Decomposition Stages for this compound Complexes

| Temperature Range (K) | Mass Loss Event | Proposed Residue | Reference |

| 300 – 410 | Loss of coordinated/lattice water molecule | Intermediate | chempap.org |

| 450 – 910 | Decomposition of the sulfadiazine ligand | ZnO | chempap.org |

| Higher temperatures | Further decomposition or phase transition of residue | ZnO | chempap.org |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is employed to assess the thermal stability and decomposition patterns of compounds. Studies involving zinc complexes with sulfadiazine typically examine their behavior over a wide temperature range, often from ambient temperature up to 800 °C, at controlled heating rates jocpr.com. These analyses help in identifying the stages of thermal degradation, the presence of solvate molecules, and the nature of the decomposition process. Generally, zinc-sulfadiazine complexes have demonstrated higher thermal stability compared to the free sulfadiazine ligand, as indicated by their higher decomposition temperatures jocpr.com. The TGA curves provide insights into the loss of coordinated water molecules or other volatile components, followed by the decomposition of the organic ligand and the formation of inorganic residues eurjchem.comresearchgate.netresearchgate.net.

Table 1: Thermogravimetric Analysis (TGA) Findings for Zinc-Sulfadiazine Related Materials

| Technique | Material Type | Temperature Range (°C) | Heating Rate (°C/min) | Key Finding | Citation(s) |

| TGA | Zn(II)-Sulfadiazine complexes | 20-800 | 5 | Complexes exhibit higher thermal stability with decomposition temperatures exceeding those of the free sulfadiazine ligand (>265°C). | jocpr.com |

| TGA | Zinc(II) complex with sulfadiazine | Not specified | Not specified | Used to characterize the thermal decomposition profile of the complex. | unesp.br |

| TGA | Modified-zinc MIL-53(Al,Zn) MOF with Sulfadiazine | Not specified | Not specified | Characterization of MOF material containing sulfadiazine. | researchgate.net |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is utilized to detect and quantify thermal transitions, such as melting, crystallization, and decomposition. For zinc-sulfadiazine complexes, DSC measurements often reveal distinct thermal events that correspond to phase changes or degradation processes unesp.br. Research indicates that these complexes generally possess higher melting points compared to the parent sulfadiazine ligand, suggesting enhanced thermal stability upon complexation jocpr.com. These higher melting points, often observed above 265°C, are indicative of the robust structure formed through coordination with zinc ions jocpr.com.

Table 2: Differential Scanning Calorimetry (DSC) Findings for Zinc-Sulfadiazine Related Materials

| Technique | Material Type | Key Finding | Citation(s) |

| DSC | Zn(II)-Sulfadiazine complexes | Complexes exhibit higher melting points (>265°C) than the parent sulfadiazine ligand, indicating improved thermal stability due to complexation. | jocpr.com |

| DSC | Zinc(II) complex with sulfadiazine | Employed to characterize the thermal transitions of the complex. | unesp.br |

Electron Microscopy for Morphological and Nanoscale Characterization

Electron microscopy techniques provide high-resolution imaging essential for understanding the physical form, size, and surface features of materials at the nanoscale.

Transmission Electron Microscopy (TEM) for particle shape and size

Transmission Electron Microscopy (TEM) is instrumental in determining the morphology, size, and crystallinity of nanoparticles and complex structures. Studies on materials related to zinc and sulfadiazine, such as silver sulfadiazine, have revealed that particles are often roughly spherical in shape, with sizes typically falling within the range of 10-70 nm lpu.in. For other zinc-based nanomaterials, TEM has confirmed spherical morphologies nih.gov. High-resolution TEM (HRTEM) studies can further provide insights into structural details and potential variations in particle dimensions within a sample researchgate.net.

Table 3: Transmission Electron Microscopy (TEM) Findings for Related Zinc-Sulfadiazine Materials

| Technique | Material Type | Particle Shape | Particle Size (nm) | Description | Citation(s) |

| TEM | Silver Sulfadiazine | Roughly spherical | 10-70 | Particles observed to be predominantly spherical. | lpu.in |

| TEM | Zinc Nanoparticles (Zn NPs) | Spherical | Not specified | Confirmed the spherical structure of the synthesized nanoparticles. | nih.gov |

| TEM | Pb(II)-Sulfadiazine complexes | Not specified | Not specified | HRTEM studies provided information regarding diameter increases with alkyl chains. | researchgate.net |

| TEM | Zinc Sulfide (B99878) (ZnS) Nanoparticles | Spherical | ~24 | Showed spherical ZnS particles. | chemmethod.com |

Scanning Electron Microscopy (SEM) for surface morphology

Scanning Electron Microscopy (SEM) offers detailed surface imaging, revealing the topography, texture, and arrangement of particles. Investigations into zinc-based nanomaterials, including those involving sulfadiazine, have utilized SEM to characterize surface morphology. For instance, zinc nanoparticles (Zn NPs) have been described as spherical in shape, with SEM images showing agglomerations of individual particles nih.gov. In related studies on sulfadiazine metal complexes, SEM has revealed diverse morphologies such as cubic crystals researchgate.net. The surface features observed via SEM can provide critical information about the synthesis process and the physical state of the material nih.govmdpi.com.

Table 4: Scanning Electron Microscopy (SEM) Findings for Related Zinc-Sulfadiazine Materials

| Technique | Material Type | Surface Morphology | Description | Citation(s) |

| SEM | Zinc Nanoparticles (Zn NPs) | Spherical | Revealed spherical shapes and the presence of agglomerated nanoparticles. | nih.gov |

| SEM | Pb(II)-Sulfadiazine complexes | Cubic crystals | Analysis indicated the presence of cubic crystal structures. | researchgate.net |

| SEM | Zinc Sulfide (ZnS) Nanoparticles | Spherical | Showed spherical ZnS particles, with size influenced by synthesis temperature. | chemmethod.com |

| SEM | Polymers containing Sulfadiazine | Not specified | Used for characterizing the surface morphology of polymer matrices. | mdpi.com |

Mechanistic Investigations of Sulfadiazine Zinc Bioactivity in Model Systems

Molecular Target Identification and Binding Studies

The bioactivity of sulfadiazine (B1682646) zinc is rooted in its molecular interactions with key cellular components and enzymes essential for microbial survival. These interactions define its antimicrobial spectrum and efficacy.

DNA/RNA interaction studies and binding affinities

Studies have indicated that complexes formed between zinc ions and sulfadiazine can interact with bacterial DNA and RNA smolecule.comresearchgate.net. Specifically, some metal-sulfonamide complexes have been shown to bind to bacterial DNA, potentially increasing the stability of the bacterial double helix and thereby inhibiting proliferation researchgate.net. Research on similar metal complexes suggests that they can interact with DNA preferentially through the major groove and may induce strand cleavage via an oxidative mechanism involving reactive oxygen species (ROS) researchgate.net. The exact binding affinities and the specific nature of interaction of sulfadiazine zinc with nucleic acids require further detailed investigation.

Enzyme inhibition kinetics of metal-sulfonamide complexes

While specific kinetic data (e.g., Ki or IC50 values) for this compound's inhibition of dihydropteroate (B1496061) synthetase are not extensively detailed in the provided literature, the general principle of sulfonamide enzyme inhibition is well-established chemicalbook.comnih.govpharmacompass.comncats.ioncats.io. Sulfonamides typically exhibit competitive inhibition kinetics. Some research suggests that zinc sulfadiazine may possess "slower reaction kinetics" compared to silver sulfadiazine smolecule.com, implying potential differences in the rate of binding or dissociation from its target, which could influence its duration of action or efficacy. The coordination chemistry of zinc with sulfadiazine can lead to structural variations that might affect enzyme interaction researchgate.net.

Cellular Uptake and Intracellular Fate in Microbial/Cellular Models

Understanding how this compound enters microbial cells and where it localizes is crucial for elucidating its complete mechanism of action.

Transport mechanisms across bacterial membranes

The specific mechanisms by which this compound traverses bacterial cell membranes are not explicitly detailed in the available research snippets. However, like other sulfonamides, its ability to reach intracellular targets, such as dihydropteroate synthetase, implies some form of transport across the bacterial envelope. The lipophilicity and charge of the zinc complex could influence its passage through membrane structures.

Intracellular localization and distribution in target cells

Once inside the bacterial cell, this compound exerts its primary antimicrobial effect by inhibiting intracellular enzymes involved in folate synthesis chemicalbook.comnih.govpharmacompass.comncats.ioncats.io. Research indicates that the compound can bind to bacterial proteins and DNA within the cell smolecule.com. The localization within the cytoplasm, where the enzymes of the folate pathway are found, is inferred from its mechanism of action. The distribution and concentration within different cellular compartments would dictate the extent of its inhibitory activity.

Pharmacokinetic and Pharmacodynamic Modeling in Pre Clinical and Theoretical Systems

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Kinetics in Model Systems

Understanding the in vitro ADME profile of Sulfadiazine (B1682646) zinc is crucial for predicting its behavior in biological systems before in vivo testing.

Permeability studies in artificial membranes and cell cultures

Research into the permeability of compounds across biological barriers is often conducted using artificial membranes or cell cultures. While specific permeability coefficients for Sulfadiazine zinc are not detailed in the provided search results, studies on related compounds like silver sulfadiazine (SSD) offer some context. For instance, a study comparing the permeation of sulfadiazine from SSD across synthetic membranes and eschar tissue found that sulfadiazine permeation through eschar tissue was significantly higher than through silicone and Carbosil membranes nih.gov. This suggests that the nature of the barrier significantly influences the permeability of sulfadiazine, and by extension, its zinc salt.

Metabolic stability in ex vivo biological matrices

Information regarding the metabolic stability of this compound in ex vivo biological matrices such as liver microsomes or plasma from pre-clinical species is not explicitly detailed in the provided search results. General studies on sulfadiazine indicate that its metabolism primarily occurs in the liver through acetylation wikipedia.org. However, specific data on the rate or pathways of this compound metabolism in ex vivo systems is lacking.

Protein binding kinetics and implications for distribution

Protein binding is a critical factor influencing drug distribution, as only the unbound fraction is pharmacologically active. For Sulfadiazine, protein binding has been reported to be around 38-48% wikipedia.org. While specific kinetic data for this compound is not provided, its binding to plasma proteins, particularly albumin, would influence its distribution in pre-clinical models. High protein binding can limit the volume of distribution and affect the concentration of free drug available to tissues. Studies on zinc's interaction with proteins, such as its binding to Protein C and activated Protein C, show that zinc ions can increase binding affinities and induce conformational changes, highlighting the potential for metal ions to influence protein interactions nih.gov.

Mathematical and Computational Modeling of Pharmacokinetic Parameters

Mathematical and computational models are essential tools for predicting and understanding the pharmacokinetic behavior of compounds in pre-clinical and theoretical systems.

Quantitative structure-activity/property relationships (QSAR/QSPR)

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) utilize the relationship between a compound's chemical structure and its biological or physical properties to predict its behavior. While specific QSAR/QSPR models for this compound are not detailed, studies on sulfonamides, in general, have explored these relationships. For example, QSPR models have been used to predict the oral absorption of sulfonamides based on physicochemical descriptors scispace.com. Such approaches could theoretically be applied to this compound to predict its absorption characteristics based on its molecular structure, though specific models for this compound are not presented in the search results.

Pharmacodynamic Correlations in Microbial Inhibition Models

Pharmacodynamic modeling is crucial for understanding how antimicrobial agents like this compound exert their effects on microorganisms. This involves correlating drug concentrations with the resulting biological effects, such as the inhibition of microbial growth or the rate of microbial killing. For this compound, its pharmacodynamic profile is understood through its ability to inhibit bacterial and fungal proliferation at specific concentrations and over defined time periods.

Concentration-dependent efficacy profiles in bacterial/fungal cultures

The efficacy of this compound against various microorganisms is directly related to its concentration. Studies have investigated its ability to inhibit microbial growth, typically quantified by Minimum Inhibitory Concentration (MIC) values. These values represent the lowest concentration of the compound that prevents visible microbial growth after a defined incubation period.

Research indicates that this compound, when compared to Silver Sulfadiazine (SSD), exhibits antimicrobial activity that is less potent in vitro. Specifically, levels of this compound that are 5 to 10 times greater than those required for Silver Sulfadiazine were necessary to inhibit strains of Staphylococcus Aureus and Klebsiella google.com. For context, Silver Sulfadiazine has demonstrated an MIC50 of 85 μg/ml against Methicillin-Resistant Staphylococcus aureus (MRSA) and general MICs ranging from 16 to 64 μg/ml against other bacterial strains wounds-uk.com. Furthermore, this compound has shown efficacy against dermatophytes, inhibiting their growth at concentrations of 100 μg/ml or less wounds-uk.com.

Advanced Formulation Science and Material Integration for Sulfadiazine Zinc

Nanomaterial Integration Strategies for Enhanced Performance

The incorporation of sulfadiazine (B1682646) zinc into nanomaterials offers significant advantages, including increased surface area, improved solubility, enhanced bioavailability, and controlled release kinetics. These strategies aim to optimize the therapeutic profile of SDZ-Zn for various biomedical applications.

Encapsulation in Nanoparticles and Nanocarriers

Research into encapsulating sulfadiazine zinc within nanoparticles and nanocarriers is driven by the goal of achieving sustained and targeted delivery. While specific studies detailing SDZ-Zn encapsulation are less prevalent than those for silver sulfadiazine, the principles are similar. Nanocarriers such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles can encapsulate SDZ-Zn, protecting it from degradation and controlling its release. For instance, metal-organic frameworks (MOFs), such as modified zinc MIL-53(Al,Zn), have been investigated for hosting sulfadiazine, with the presence of zinc modulating the drug-MOF interactions and influencing release rates nih.govresearchgate.net. Studies on related compounds, like silver sulfadiazine (SSD) nanosuspensions, show improved solubility and potentially enhanced antibacterial effects when formulated into nanosystems dovepress.comnih.gov. These nanosystems can lead to improved clearance of bacteria in wound models researchgate.net.

Development of this compound Nanocoatings and Films

Nanocoatings and films incorporating this compound represent a promising approach for creating anti-infective surfaces on medical devices or wound dressings. The concept involves creating thin layers of SDZ-Zn at the nanoscale that can release the active compound upon contact with moisture or biological fluids. Research into silver sulfadiazine has demonstrated the potential for forming self-assembled monolayers (SAMs) on hydroxylated surfaces, yielding efficient bactericidal effects mdpi.comnih.gov. Similarly, zinc-containing nanocoatings, such as those involving zinc oxide (ZnO) nanoparticles, are being explored for their antimicrobial properties mdpi.comresearchgate.netacs.org. While direct literature on SDZ-Zn nanocoatings is limited, the principles of surface functionalization with antibacterial agents suggest that SDZ-Zn could be integrated into such systems to impart sustained antimicrobial activity.

Polymeric and Hydrogel-Based Delivery Systems Research

Polymeric and hydrogel-based systems are widely investigated for their biocompatibility, biodegradability, and ability to provide controlled release of therapeutic agents like this compound. These materials can be tailored to specific applications, such as wound dressings and tissue engineering scaffolds.

Controlled Release Matrix Design and Characterization

The design of polymeric matrices for controlled release of this compound focuses on modulating its release rate to maintain therapeutic concentrations over an extended period. For example, carboxymethyl chitosan (B1678972) (CMCh) hydrogels, in combination with poly(vinyl alcohol) (PVA) and zinc acetate (B1210297), have been developed for the prolonged release of sulfadiazine, with release extending up to 49 days acs.org. These hydrogels exhibit macroporous architectures and tunable mechanical properties. Studies on silver sulfadiazine (SSD) have shown that its release from polymeric systems can be influenced by factors like polymer concentration, cross-linking density, and matrix erosion dovepress.comnih.govjddtonline.infocelljournal.orgresearchgate.net. For instance, the release of SSD from polycaprolactone (B3415563) (PCL) nanofibers showed an initial burst release followed by sustained release over 20 days celljournal.org. Similarly, the release of sulfadiazine from metal-organic frameworks (MOFs) like MIL-53(Al,Zn) was faster when zinc was present, suggesting that zinc ions can modulate sulfadiazine release nih.govresearchgate.net. Data from these studies often include release kinetics parameters and characterization of the matrix properties.

Table 1: Sulfadiazine Release from Polymeric Matrices

| Material System | Drug | Release Medium | Release Duration | Max Release (%) | Release Mechanism/Notes | Reference |

| Carboxymethyl chitosan (CMCh)/PVA/Zn Acetate | Sulfadiazine | PBS (pH 7.4) | 49 days | ~100% | Sustained release, epoxy-acid/amino chemistry cross-linking. | acs.org |

| Polycaprolactone (PCL) Nanofibers | SSD | Not specified | 20 days | 80% cumulative | Initial burst (60% in 4 days) followed by sustained release. | celljournal.org |

| MIL-53(Al,Zn) Metal-Organic Framework | Sulfadiazine | Not specified | 12 hours | 72% (in 2h) | Faster release with Zn(ii) compared to free-zinc MOF. | nih.govresearchgate.net |

Scaffold and Dressing Incorporation for Localized Delivery

Incorporating this compound into scaffolds and wound dressings facilitates localized delivery, providing direct therapeutic action at the wound site. Zinc alginate hydrogel-coated wound dressings (WD@AlgZn) have demonstrated enhanced antimicrobial properties and accelerated wound closure compared to conventional treatments, including silver sulfadiazine mdpi.com. The zinc ions, cross-linked within the alginate matrix, ensure sustained release and antimicrobial action. Chitosan-based scaffolds and membranes have also been explored for delivering silver sulfadiazine (SSD), showing controlled release and potent inhibition against bacteria like E. coli and Staphylococcus aureus researchgate.netexplorationpub.commdpi.com. Polycaprolactone (PCL) nanofibrous mats loaded with SSD have been fabricated for wound healing, showing improved physicochemical properties and controlled release celljournal.org. These composite materials mimic the extracellular matrix, promoting cell migration and tissue regeneration.

Surface Functionalization and Interface Chemistry

Surface functionalization of materials with this compound involves modifying the surface properties to enhance its interaction with biological environments or to impart specific functionalities, such as improved antimicrobial activity or targeted drug release. This can be achieved through various chemical and physical methods.

For instance, the development of anti-infective surfaces using silver sulfadiazine has involved creating self-assembled monolayers (SAMs) on hydroxylated materials. These SAMs can release antibacterial molecules and prevent bacterial adhesion mdpi.comnih.gov. Research has also explored functionalizing polyacrylonitrile (B21495) (PAN) nanofiber mats with silver sulfadiazine (AgSD) using different methods, including solution immersion and in situ synthesis, to enhance antibacterial activity researchgate.net. The interaction between the functional groups of AgSD and the polymer matrix, analyzed by FTIR, is crucial for the stability and release characteristics of the functionalized material. While specific studies on the surface functionalization of this compound are emerging, the principles applied to silver sulfadiazine and zinc oxide nanoparticles highlight the potential for creating advanced materials with tailored surface properties for biomedical applications.

Environmental Fate and Ecotoxicological Research of Sulfadiazine Zinc

Environmental Persistence and Degradation Pathways

The persistence of sulfadiazine (B1682646) zinc in the environment is governed by various abiotic and biotic degradation processes. These pathways determine how long the compound remains in soil and water systems and its potential for transformation into other substances.

Photodegradation mechanisms and kinetics

Photodegradation, the breakdown of compounds by light, is a significant abiotic process in both aquatic and terrestrial environments, particularly on soil surfaces mdpi.comufz.de. While specific photodegradation kinetics for sulfadiazine zinc are not extensively documented, research on related compounds provides insights. For instance, zinc pyrithione (B72027) (ZnPT), an antifouling agent containing zinc, undergoes photodegradation in aqueous media via a pseudo-first-order reaction, with photolytic half-lives ranging from 9.2 to 15.1 minutes. This process can be accelerated by dissolved organic matter and nitrate (B79036) ions nih.gov.

Studies involving advanced photocatalytic systems have demonstrated the degradation of sulfadiazine (SDZ) under visible light. For example, a composite material of Bi2MoO6/g-C3N4 significantly enhanced the visible light photocatalytic activity for SDZ degradation, achieving 93.88% efficiency after 120 minutes, attributed to the formation of a heterojunction that promotes electron-hole pair transfer mdpi.com. Similarly, visible light irradiation combined with persulfate activated by Cu2O@zeolite effectively degraded SDZ, generating reactive radicals like sulfate (B86663) (SO4•−), superoxide (B77818) (•O2−), and hydroxyl (•OH) radicals tandfonline.com. These findings suggest that zinc-containing photocatalysts or materials can play a role in the photodegradation of sulfonamides. The general mechanism involves the generation of reactive oxygen species (ROS) on the photocatalyst surface, which then degrade organic pollutants acs.org.

Biodegradation in soil and aquatic environments

Biodegradation, mediated by microorganisms, is a crucial pathway for the dissipation of antibiotics in the environment mdpi.commdpi.com. Sulfonamides, including sulfadiazine, are generally known for their low biodegradability mdpi.com. Studies indicate that sulfadiazine degradation is significantly slower under anaerobic conditions, leading to higher persistence with degradation ratios below 75% and half-lives (DT50) exceeding 20 days researchgate.net.

Research has identified specific bacterial strains, such as those belonging to the genera Paracoccus, Methylobacterium, and Kribbella, capable of degrading sulfadiazine. These strains achieved degradation rates of up to 60% within 290 hours and could also metabolize SDZ intermediates like 2-aminopyrimidine (B69317) nih.gov. Microbial activity is a primary driver for sulfadiazine biotransformation in soil. In non-sterile soil, the DT50 for sulfadiazine was considerably shorter (8.48–10.22 days) compared to sterile soil (21.21–30.09 days), highlighting the critical role of microbial communities frontiersin.org. The addition of organic matter, such as manure, can slightly enhance sulfadiazine degradation rates in soil, though the effect may not be significant with repeated applications researchgate.net.

Table 1: Sulfadiazine (SDZ) Biodegradation Half-lives (DT50) in Soil

| Soil Condition | DT50 (days) | Reference |

| Non-sterile soil (4 mg/kg) | 8.48 | frontiersin.org |

| Non-sterile soil (10 mg/kg) | 8.97 | frontiersin.org |

| Non-sterile soil (20 mg/kg) | 10.22 | frontiersin.org |

| Sterile soil (4 mg/kg) | 30.09 | frontiersin.org |

| Sterile soil (10 mg/kg) | 26.55 | frontiersin.org |

| Sterile soil (20 mg/kg) | 21.21 | frontiersin.org |

| Anaerobic conditions | > 20 | researchgate.net |

Hydrolysis and other abiotic transformation processes

Abiotic transformation processes, including hydrolysis, photodegradation, and redox reactions, contribute to the environmental fate of antibiotics mdpi.comufz.demdpi.com. Hydrolysis is recognized as a significant abiotic degradation pathway for some antibiotics, with its rate being dependent on the compound's specific characteristics, temperature, and pH mdpi.comufz.defrontiersin.orgnih.gov. However, sulfonamides, including sulfadiazine, are generally reported to be resistant to hydrolysis and remain stable in the dark mdpi.com. Abiotic transformations can also be influenced by soil components like clay surfaces and organic matter, which can catalyze these reactions ufz.de.

Bioaccumulation and Biotransformation in Environmental Organisms

The uptake, metabolism, and potential transfer of sulfadiazine and zinc within environmental organisms are critical aspects of their ecotoxicological impact.

Uptake and metabolism in plants and soil microorganisms

Plants can absorb antibiotics from soil, although this is often considered an auxiliary removal route compared to microbial degradation frontiersin.orgmdpi.com. Rhizosphere microorganisms play a substantial role in antibiotic degradation, with studies indicating that up to 90-92% of degradation can occur through root-associated microbes, while direct plant absorption accounts for a much smaller percentage (0.05-0.17%) mdpi.com.

Zinc-solubilizing bacteria (ZSB) can influence zinc availability and uptake by plants. These bacteria produce organic acids and chelating agents that lower soil pH, solubilizing inorganic zinc and making it more accessible for plant roots. This process can enhance zinc translocation into edible plant parts, contributing to biofortification frontiersin.org.

While specific metabolism studies of this compound in plants are limited, research on other xenobiotics, such as tire wear particle-derived compounds, demonstrates that plants can metabolize these substances, accumulating transformation products in their tissues. However, continuous leaching and resupply can maintain concentrations, and the stability of these metabolites raises concerns acs.org. Soil microorganisms are also key players in the transformation of antibiotics, with some bacterial strains showing resistance to heavy metals like zinc, suggesting potential co-adaptation in environments where both pollutants are present nih.gov.

Trophic transfer potential in ecological food webs

Antibiotics and metals can be bioaccumulated by organisms and subsequently transferred through food webs, potentially leading to biomagnification nih.govresearchgate.netresearchgate.netnih.gov. Bioaccumulation is quantified using metrics such as the Bioconcentration Factor (BCF) and Biomagnification Factor (BMF) researchgate.netresearchgate.net.

Sulfadiazine has demonstrated a low bioaccumulation potential in aquatic organisms. Studies on lambari fish indicated that the concentration of SDZ in fish tissues was approximately 1/50th of that in the surrounding water, with low BCF values reported across various fish species nih.gov. Generally, most pharmaceuticals tend not to biomagnify in aquatic food webs, although some exceptions, including certain antibiotics like ciprofloxacin (B1669076) and norfloxacin, have shown limited biomagnification behavior researchgate.net.

Zinc, an essential micronutrient, can become toxic at elevated levels and is widely distributed in aquatic ecosystems nih.govmarinebiodiversity.ca. It can be bioaccumulated in aquatic organisms, with the liver and kidney being primary accumulation sites nih.gov. While zinc is transferred through food chains, its behavior can vary, with evidence suggesting both biomagnification and biodilution can occur depending on the food web structure and organismal physiology nih.gov. The removal of top predators from a food chain can influence the uptake and concentration of zinc in lower trophic levels, potentially leading to lower concentrations in consumer fish when predators are absent w-program.nu.

Table 2: Bioaccumulation Factors (BCF) for Sulfadiazine (SDZ) in Fish

| Organism | BCF (L·kg−1) | Reference |

| Lambari fish (general indication) | ~1/50 of water concentration | nih.gov |

| Sea cucumbers (A. japonicus) | 2.1–891.5 | nih.gov |

| Common carp (B13450389) (C. carpio) | 2.73–165.73 | nih.gov |

| Rainbow trout (O. mykiss) | 4100 | nih.gov |

Table 3: Trophic Transfer Factors (TMF) for Selected Pharmaceuticals in Aquatic Food Webs

| Pharmaceutical Class | TMF Range | Observation | Reference |

| Antibiotics | 0.28–1.25 | Generally no significant trophic magnification | researchgate.net |

| Diclofenac | Varies | Has shown some biomagnification behavior | researchgate.net |

| Ciprofloxacin | Varies | Has shown some biomagnification behavior | researchgate.net |

Compound Names:

this compound

Sulfadiazine (SDZ)

Zinc (Zn)

Impact on Microbial Communities and Ecosystem Function

The presence of pharmaceuticals like sulfadiazine in the environment can significantly influence the structure and function of microbial communities, which are fundamental to ecosystem health. Zinc, while an essential nutrient, can also exhibit toxicity at elevated concentrations.

Alterations in soil and water microbial community structure

Studies investigating the impact of sulfadiazine on soil microbial communities have indicated that it can alter community structure. For instance, the dissipation of sulfadiazine in soil is closely linked to microbiome metabolism, and even minor depletion of bacterial diversity can impact its mineralization and residue formation rates researchgate.net. Research has shown that sulfadiazine (SDZ) can cause a consistent decrease in soil potential nitrification rate (PNR) across different soil types researchgate.netfrontiersin.org. Furthermore, the co-exposure of sulfadiazine with heavy metals like copper has shown distinct responses in ammonia-oxidizing archaea and bacteria communities, with impacts varying depending on soil type researchgate.netfrontiersin.org. While direct studies on this compound's impact on microbial community structure are limited, the known effects of its components suggest potential for disruption. For example, sulfamethoxazole (B1682508) (SMX), another sulfonamide, has been shown to affect soil microbial biomass and enzyme activities, with these effects potentially being exacerbated by the presence of zinc iosrjournals.org.

Effects on biogeochemical cycling processes

The biogeochemical cycles, particularly those involving nitrogen, are highly sensitive to environmental contaminants. Sulfadiazine has been observed to impact key nitrogen transformation processes. Studies indicate that sulfadiazine (SDZ) causes a consistent decrease in soil potential nitrification rate (PNR) across various soils researchgate.netfrontiersin.org. Additionally, the activities involved in the nitrogen cycle, such as nitrification and denitrification, are noted to be more sensitive to sulfonamides than other microbial activities, sometimes occurring at high antibiotic doses researchgate.net. The combined contamination of sulfamethoxazole (SMX) and zinc has been shown to have a more serious impact on soil microbial function, specifically inhibiting dehydrogenase and urease activities and consequently soil nitrification iosrjournals.org. These findings suggest that this compound could disrupt essential biogeochemical processes in terrestrial ecosystems.

Ecotoxicological Assessments in Non-Human Biota

Assessing the toxicity of this compound to various non-human organisms is crucial for understanding its environmental risk. This involves testing its effects on aquatic and terrestrial species.

Aquatic ecotoxicity testing (e.g., algae, daphnia, fish)

Sulfonamide antibiotics, including sulfadiazine, are frequently detected in aquatic environments and are known to pose risks to aquatic organisms nih.gov. Algae are generally the most susceptible aquatic organisms to selected antibiotics, followed by crustaceans and fish nih.govresearchgate.net. For instance, sulfamethoxazole (SMX), a related sulfonamide, exhibited a median 48-hour lethal concentration (LC50) of 234.18 mg/L for Daphnia magna researchgate.net. In microalgae like Chlamydomonas reinhardtii, sulfadiazine (SDZ) alone inhibited growth by approximately 42.40% at a concentration of 200 mg/L frontiersin.org. While specific data for this compound on these organisms is scarce, the known toxicity of sulfadiazine suggests a potential for adverse effects.

Zinc's aquatic ecotoxicity is well-documented, with toxicity values highly dependent on water chemistry, particularly pH and hardness. For example, reference values for acute aquatic toxicity indicate that at low pH (<7.0), the EC50 for Ceriodaphnia dubia is 0.413 mg Zn/L, while at neutral/high pH (7.0-8.5), the EC50 for Selenastrum capricornutum is 0.136 mg Zn/L europa.eu. Chronic toxicity values are even lower, with a 72-hour NOEC for Pseudokirchneriella subcapitata at pH 8.0 being 19 µg Zn/L europa.eu.

Table 1: Aquatic Ecotoxicity Endpoints for Sulfadiazine (SDZ) and Zinc (Zn)

| Organism | Chemical | Endpoint | Value (mg/L) | Notes | Reference |

| Daphnia magna | Sulfamethoxazole (SMX) | LC50 | 234.18 | 48-hour exposure | researchgate.net |

| Chlamydomonas reinhardtii | Sulfadiazine (SDZ) | Growth Inhibition | ~42.40% (at 200 mg/L) | 7-day exposure | frontiersin.org |

| Ceriodaphnia dubia | Zinc (Zn²⁺) | EC50 | 0.413 | Acute, pH < 7.0 | europa.eu |

| Selenastrum capricornutum | Zinc (Zn²⁺) | EC50 | 0.136 | Acute, pH 7.0-8.5 | europa.eu |

| Pseudokirchneriella subcapitata | Zinc (Zn²⁺) | NOEC | 0.019 (19 µg/L) | Chronic, pH 8.0 | europa.eu |

| Daphnia magna | Zinc (Zn²⁺) | NOEC | 0.082 (82 µg/L) | Chronic, pH 6.0 | europa.eu |

Terrestrial ecotoxicity testing (e.g., soil invertebrates, plants)

In terrestrial environments, sulfadiazine and zinc can affect soil-dwelling organisms and plants. Sulfadiazine's persistence in soil is influenced by microbial activity, and its presence can impact soil microbial processes researchgate.netresearchgate.net. While specific data for this compound on terrestrial invertebrates and plants is limited, studies on related compounds provide insights. For example, zinc toxicity to soil invertebrates like earthworms is influenced by soil properties such as pH and cation exchange capacity (CEC) researchgate.netnih.gov. EC50 values for ionic zinc on earthworms have ranged from 277 to 734 mg Zn/kg, depending on soil type researchgate.net. Sulfonamides can also be taken up by plants, potentially affecting their growth and development, although sorption to soil can initially limit their bioavailability researchgate.net.

Table 2: Terrestrial Ecotoxicity Endpoints for Zinc (Zn)

| Organism | Chemical | Endpoint | Value (mg/kg soil) | Notes | Reference |

| Earthworm (Eisenia fetida) | Ionic Zn | EC50 | 277-734 | Varies by soil properties | researchgate.net |

| Earthworm (Eisenia fetida) | ZnO NPs | EC50 | 694-2200 | Varies by soil properties | researchgate.net |

| Soil microbial processes | SMX + Zn | Enzyme Activity | Inhibition (serious) | Dehydrogenase, Urease, Nitrification | iosrjournals.org |

Environmental Risk Assessment Methodologies and Mitigation Strategies

Environmental risk assessment (ERA) is a systematic process used to identify, analyze, and evaluate potential environmental hazards. For compounds like this compound, ERA methodologies aim to predict and manage risks associated with their release into ecosystems numberanalytics.comresearchgate.neteuropa.eu. Key drivers of environmental risk for pharmaceuticals include persistence, mobility, bioaccumulation, and ecotoxicity acs.org.

Environmental Risk Assessment Methodologies: ERA typically involves hazard identification, exposure assessment, effects assessment, and risk characterization europa.eu. For chemicals released into the environment, methodologies can be quantitative, qualitative, or hybrid numberanalytics.com. Tools such as predictive modeling (e.g., EPI Suite, ToxCast) and New Approach Methodologies (NAMs) are increasingly being integrated into early stages of research and development to proactively identify and mitigate potential ecological risks acs.org. Regulatory frameworks often guide these assessments, considering factors like Predicted Environmental Concentration (PEC) and Predicted No-Effect Concentration (PNEC) researchgate.net.

Mitigation Strategies: Mitigation strategies focus on reducing the likelihood or impact of environmental harm. These can include:

Source Control: Implementing practices to minimize the release of this compound into wastewater or agricultural runoff.

Wastewater Treatment: Enhancing treatment processes to remove pharmaceuticals and heavy metals before discharge.

Best Management Practices: In agricultural settings, this could involve optimizing manure management and reducing antibiotic use.

Monitoring and Review: Continuous monitoring of environmental compartments for the presence of these compounds and periodic review of risk assessments to adapt management strategies numberanalytics.com.

Sustainable Drug Development: Integrating environmental considerations early in the drug development process, using predictive tools and non-animal testing methods to identify and mitigate risks before widespread use acs.org.

Effective stakeholder engagement and transparency are also vital components of successful environmental risk assessment and mitigation numberanalytics.com.

Compound List:

this compound

Sulfadiazine (SDZ)

Zinc (Zn)

Sulfamethoxazole (SMX)

Silver sulfadiazine

Computational Chemistry and Theoretical Modeling of Sulfadiazine Zinc

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Predictive models for biological activity based on structural features

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are vital for correlating a compound's structural features with its biological activity. QSAR models use molecular descriptors—numerical representations of molecular properties such as size, shape, electronic distribution, and lipophilicity—to build mathematical relationships that can predict the activity of new, unsynthesized compounds.

Molecular docking is another powerful computational technique used to predict the binding affinity and mode of interaction between a ligand (e.g., sulfadiazine (B1682646) or its derivatives) and a biological target, such as an enzyme or receptor. By simulating the binding process, docking studies can identify key interactions, like hydrogen bonds or hydrophobic contacts, that contribute to biological efficacy. For instance, studies on sulfadiazine derivatives have explored their interactions with various enzymes, including carbonic anhydrases, kinases, and bacterial enzymes, often revealing critical interactions with zinc ions within active sites.

Table 1: Representative Molecular Docking Scores for Sulfadiazine Derivatives and Related Compounds

| Compound/Derivative | Target Protein/System | Binding Score (kcal/mol) | Key Interactions Observed | Reference |

| Hentriacontane | Shikimate kinase | -10.4 | Varied | researchgate.net |

| Compound 8 | EGFRWT | -6.40 | Hydrogen bonds, hydrophobic | nih.govrsc.org |

| Compound 8 | EGFRT790M | -7.53 | Hydrogen bonds, hydrophobic | nih.govrsc.org |

| Compound 12 | EGFRT790M | -7.53 | Hydrogen bonds, hydrophobic | nih.govrsc.org |

| Gefitinib | EGFRWT | -8.01 | Hydrogen bonds, hydrophobic | nih.govrsc.org |

| Osimertinib | EGFRT790M | -8.72 | Hydrogen bonds, hydrophobic | nih.govrsc.org |

| Sulfadiazine-diclofenac conjugate (15) | Urease | N/A (Mixed inhibition) | N/A | acs.org |

| Acetazolamide | Carbonic Anhydrase | -6.2 | H-bonds to Asn 108, Thr 191, Zn ion | pensoft.net |

QSAR studies on sulfonamides have identified specific molecular descriptors that correlate with antimicrobial activity. For example, analyses against Escherichia coli and Staphylococcus aureus have highlighted the importance of descriptors such as the total point-charge component of the molecular dipole and partial negative surface area (PNSA-1) in predicting efficacy.

Table 2: Key Molecular Descriptors in QSAR Studies of Sulfonamides

| Descriptor | Relevance to Activity (Example) | Target Bacteria/System | Reference |

| Total point-charge component of molecular dipole | Influences interaction with biological targets | Escherichia coli | researchgate.net |

| Partial negative surface area (PNSA-1) | Relates to electron distribution and potential binding interactions | Staphylococcus aureus | researchgate.net |

| Lipophilicity (LogP) | Affects cell membrane penetration and bioavailability | General antimicrobial | nih.govrsc.org |

| Molecular weight | Influences ADMET properties and binding site fit | General drug discovery | mdpi.com |

Computational design of novel sulfadiazine zinc derivatives

Computational methods are instrumental in the design of novel sulfadiazine derivatives with potentially enhanced or altered biological activities. De novo drug design strategies involve generating entirely new molecular structures based on target properties, while virtual screening employs computational methods to rapidly assess large libraries of existing compounds for potential activity. Molecular docking is frequently integrated into these processes to prioritize candidates that are predicted to bind effectively to specific biological targets.

Research has explored the design of sulfadiazine derivatives for various therapeutic applications, including antimicrobial, anticancer, and enzyme inhibition activities. For instance, studies have focused on creating sulfadiazine-based compounds targeting carbonic anhydrases, which are implicated in cancer progression and other diseases nih.govutrgv.edu. Other research has involved synthesizing and computationally evaluating sulfadiazine derivatives as potential inhibitors of kinases or bacterial enzymes researchgate.netnih.govrsc.orgpensoft.netuobaghdad.edu.iq.

Advanced computational techniques, including machine learning (ML) and artificial intelligence (AI), are increasingly being applied to de novo design. These methods can learn complex structure-activity relationships from large datasets, enabling the generation of novel molecules with optimized properties, such as improved binding affinity, selectivity, and pharmacokinetic profiles encyclopedia.pubmdpi.comnih.govfrontiersin.orgnih.gov. The goal is often to create derivatives that retain the core sulfadiazine scaffold while incorporating modifications to enhance potency, reduce toxicity, or target new biological pathways.

Cheminformatics and Data Mining in this compound Research

Cheminformatics and data mining are essential for organizing, analyzing, and extracting valuable information from the vast chemical and biological data available. These disciplines enable the identification of trends, patterns, and relationships that might not be apparent through traditional experimental methods alone.

In the context of sulfadiazine research, cheminformatics tools and databases are utilized to:

Build Compound Libraries: Databases such as PubChem and ZINC researchgate.netmdpi.comfrontiersin.org provide access to millions of chemical structures, serving as starting points for virtual screening and de novo design.

Analyze Structure-Activity Relationships: Cheminformatic analysis, including the calculation of molecular descriptors and the application of QSAR models, helps to understand how structural variations influence biological activity researchgate.netresearchgate.netneovarsity.org.

Facilitate Virtual Screening: Tools like Instant JChem, MOE, PyRx, Discovery Studio, and AutoDock Vina are employed for screening large compound libraries against specific targets researchgate.netnih.govpensoft.netnih.govutrgv.eduresearchgate.netx-mol.netresearchgate.net.

Predict Properties: Cheminformatics platforms and software (e.g., SwissADME, SuperPred) are used to predict pharmacokinetic properties (ADME), toxicity, and other drug-likeness characteristics nih.govrsc.orgzsmu.edu.ua.

Mine Existing Literature and Data: Data mining techniques, often enhanced by ML algorithms, can extract knowledge from scientific literature and experimental datasets to identify novel insights or potential drug candidates mdpi.comresearchgate.netresearchgate.net.

The integration of these computational disciplines allows researchers to efficiently explore the chemical space relevant to sulfadiazine and its potential derivatives, accelerating the discovery and optimization process for new therapeutic agents.

Advanced Analytical Method Development and Validation for Sulfadiazine Zinc Research

Chromatographic Separation Techniques

Chromatographic methods are foundational for separating, identifying, and quantifying complex mixtures, making them indispensable in the analysis of pharmaceutical compounds.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of sulfadiazine (B1682646) and its derivatives due to its high resolution, sensitivity, and versatility. Method development involves optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve efficient separation and accurate quantification. Validation ensures the method's reliability, accuracy, precision, and robustness for its intended analytical application.

Several studies have detailed HPLC methods for sulfadiazine, which are adaptable for Sulfadiazine zinc analysis or its components. Reverse-phase HPLC (RP-HPLC) is commonly employed, utilizing C18 columns. For instance, a method using an ACE C18 column (250 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile (B52724) and water (70:30 v/v) at a flow rate of 1 mL/min, with detection at 254 nm, has been reported ijpsr.com. Another approach utilized an RP-18 column with a mobile phase comprising an orthophosphoric acid buffer (pH 3.0) and acetonitrile (90:10) at 1 mL/min, with detection at 269 nm, achieving a retention time of 7.2 minutes ejpmr.com.

Validation parameters are critical for establishing method reliability:

Linearity: Methods have demonstrated linearity within specific concentration ranges, with regression coefficients often exceeding 0.999 ejpmr.comjournalgrid.com. For example, linearity for Sulfadiazine was observed between 9.08-41 µg/mL innovareacademics.in.

Accuracy: Accuracy, typically assessed through recovery studies, has shown values between 98.6% and 101.3% with low relative standard deviations (RSD), often below 2% innovareacademics.innih.gov.

Precision: Both intra-day and inter-day precision are evaluated, with RSD values frequently reported as less than 2% ejpmr.comjournalgrid.com.

Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD values as low as 2.17 µg/mL and LOQ values of 6.60 µg/mL for Sulfadiazine have been reported using RP-HPLC journalgrid.com. In other applications, LODs have been as low as 15 µg/kg researchgate.net.

Robustness: Methods have been shown to be robust, withstanding minor variations in operational parameters ejpmr.comjournalgrid.com.

Table 9.1.1: HPLC Method Parameters and Validation for Sulfadiazine

| Parameter | Method 1 ejpmr.com | Method 2 ijpsr.com | Method 3 journalgrid.com | Method 4 nih.gov | Method 5 researchgate.net |

| Column | Phenomenex RP-18 (250x4.6mm, 5µm) | ACE C18 (250x4.6mm, 5µm) | Zodiac C18 (250x4.6mm, 5µm) | C18 (250mm×4.6mm i.d., 5µm) | LiChroCART-LiChrospher® 100 RP-18 (250x4mm, 5µm) |

| Mobile Phase | OPA buffer (pH 3.0) + ACN (90:10) | Acetonitrile:Water (70:30 v/v) | Methanol:Phosphate buffer (70:30 v/v), pH 3 | Water–Acetonitrile–Triethylamine (838:160:2, v/v), pH 5.5 ± 0.05 | Acetic acid 0.1% (65%) + ACN-MeOH 50:50 v/v (35%) |

| Flow Rate (mL/min) | 1.0 | 1.0 | 1.0 | 1.4 | 0.8 |

| Detection Wavelength (nm) | 269 | 254 | 240 | 254 | 265 |

| Retention Time (min) | 7.2 | Not specified | Not specified | Not specified | Not specified |

| Linearity Range | Not specified | Not specified | Not specified | Not specified | Not specified |

| LOD | Not specified | Not specified | 2.17 µg/mL | Not specified | 15 µg/kg |

| LOQ | Not specified | Not specified | 6.60 µg/mL | Not specified | 50 µg/kg |

| Accuracy (% Recovery) | Not specified | Not specified | 101.4% | 98.6% - 101.3% | 90.2% - 109.0% (Repeatability) |

| Precision (% RSD) | < 2% | Not specified | < 2% | < 1.20% | < 10.0% (Overall) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. While direct GC-MS analysis of this compound may require derivatization to enhance volatility and thermal stability, the technique is broadly applicable for related sulfonamides nih.govcrimsonpublishers.com. For Sulfadiazine, GC-MS has been mentioned in general contexts nih.gov, and its application to related compounds like sulfamethoxazole (B1682508) involves specific temperature programming and capillary columns crimsonpublishers.com. The development of GC-MS methods for this compound would necessitate exploring suitable derivatization agents that can convert the compound into a volatile form amenable to GC separation and subsequent mass spectrometric detection. Research in this area for this compound specifically is less prevalent compared to HPLC or electrochemical methods.

Spectrophotometric and Electrochemical Detection Methods

Spectrophotometric and electrochemical techniques offer sensitive and often rapid methods for the quantification and detection of chemical analytes.

UV-Visible Spectrophotometry for Quantification

UV-Visible (UV-Vis) spectrophotometry is a quantitative analytical method that relies on the absorption of light by molecules at specific wavelengths. Sulfadiazine exhibits characteristic absorption maxima, making UV-Vis spectrophotometry a viable tool for its quantification, either as a standalone compound or in combination with other agents innovareacademics.insielc.com.

Studies have identified key absorption wavelengths for sulfadiazine. For instance, absorption maxima have been reported at 196 nm, 212 nm, and 270 nm sielc.com. In a study analyzing a combined dosage form, specific wavelengths of 289 nm for Sulfadiazine (SDA) and 265 nm for Trimethoprim (TMP) were utilized for simultaneous UV spectrophotometric analysis innovareacademics.in. The linearity of such methods is typically established within defined concentration ranges, with accuracy assessed through recovery studies, often yielding high percentage recoveries (e.g., 98.20-99.25%) and low RSD values (<0.510%) innovareacademics.in.

Table 9.2.1: UV-Visible Spectrophotometry Parameters for Sulfadiazine

| Parameter | Method 1 sielc.com | Method 2 innovareacademics.in (for Sulfadiazine) |

| Absorption Maxima (nm) | 196, 212, 270 | 289 |

| Solvent | Acidic mobile phase | Methanol |

| Linearity Range (µg/mL) | Not specified | 9.08 - 41 |

| Accuracy (% Recovery) | Not specified | 98.20 - 99.25% |

| Precision (% RSD) | Not specified | < 0.510% |

Electrochemical Sensor Development for Sensitive Detection

Electrochemical sensors offer high sensitivity, selectivity, and rapid response times, making them attractive for detecting pharmaceutical compounds like sulfadiazine. Various electrode modifications have been explored to enhance detection capabilities.

Zinc Manganite Nanostructures: A glassy carbon electrode modified with zinc manganite nanocubes (ZnMn2O4/GCE) has been developed for the electrocatalytic detection of sulfadiazine using differential pulse voltammetry (DPV). This sensor demonstrated a low detection limit (LOD) of 0.0021 μM and a linear range between 10⁻⁹ and 10⁻⁵ mol L⁻¹ researchgate.net.

Copper Nanoparticles/Molecularly Imprinted Polymer: An electrochemical sensor based on a composite of copper nanoparticles (CuNPs) and molecularly imprinted overoxidized polypyrrole (MIP-OPPy) has shown excellent performance for sulfadiazine detection. This sensor, utilizing DPV, achieved an impressive LOD of 3.1 × 10⁻¹⁰ mol L⁻¹ and a linear range from 10⁻⁹ to 10⁻⁵ mol L⁻¹, exhibiting good stability over 25 days mdpi.com.

Molecularly Imprinted Polymer on ITO Electrode: An electrochemical sensor employing a molecularly imprinted polymer (MIP) film on an APTES-functionalized indium tin oxide (ITO) electrode (SDZ-MIP/APTES-ITO) has been developed. This sensor offers a linear response in the sulfadiazine concentration range of 0.1 to 300 μM, with a LOD of 0.11 μM, and demonstrates good reproducibility, repeatability, selectivity, and stability nih.gov.

Functionalized Boron Nitride Nanocomposite: A nanocomposite of functionalized boron nitride decorated with bismuth sulfide (B99878) microstructures (f-BN@Bi₂S₃) has been utilized as an electrocatalyst for sulfadiazine detection. This sensor exhibits linearity in the range of 0.01–62 μM with a LOD of 0.0015 μM and a sensitivity of 8.42 μA·μM⁻¹·cm⁻², with high recoveries (98.97–99.98%) in spiked samples bohrium.com.

Table 9.2.2: Electrochemical Sensor Performance for Sulfadiazine Detection

| Electrode Material | Detection Technique | LOD | Linear Range | Sensitivity (approx.) | Reference |

| ZnMn₂O₄/GCE | DPV | 0.0021 μM | 10⁻⁹ – 10⁻⁵ mol L⁻¹ | Not specified | researchgate.net |

| CuNPs/MIP-OPPy | DPV | 3.1 × 10⁻¹⁰ mol L⁻¹ | 10⁻⁹ – 10⁻⁵ mol L⁻¹ | Not specified | mdpi.com |

| MIP/APTES-ITO | Cyclic Voltammetry, DPV | 0.11 μM | 0.1 – 300 μM | Not specified | nih.gov |

| f-BN@Bi₂S₃ nanocomposite | Voltammetric | 0.0015 μM | 0.01 – 62 μM | 8.42 μA·μM⁻¹·cm⁻² | bohrium.com |

Bioanalytical Methodologies for Complex Research Matrices

Analyzing this compound in biological matrices such as plasma, urine, or tissue requires specialized bioanalytical methodologies that account for complex sample compositions and potential interferences. These methods typically involve sample preparation steps like protein precipitation or dilution, followed by sensitive detection techniques.

Liquid chromatography (LC) coupled with UV or mass spectrometry (MS) detection is commonly used for bioanalysis. For instance, sulfadiazine and its metabolite N4-acetylsulfadiazine have been determined in biological fluids using direct injection onto a silica (B1680970) gel column with aqueous buffer mobile phases and UV detection at 264 nm nih.gov. Detection limits were reported as approximately 0.4 µg/ml for sulfadiazine in plasma and 5–7 µg/ml in urine nih.gov.

Advanced techniques like HPLC with online column-switching have been developed for analyzing sulfadiazine in fish plasma and muscle, achieving LODs of 8.1 µg/L for plasma and 9.6 µg/kg for muscle, with good linearity (r² > 0.996) and recovery rates (92.2–118%) researchgate.net. Other bioanalytical approaches involve sample pre-concentration using modified carbon fiber bundles within PEEK tubes for HPLC analysis of sulfonamides in plasma samples mdpi.com. Furthermore, electrochemical sensors, such as the ZnMn₂O₄/GCE, are being explored for the detection of sulfadiazine in urine and blood serum, indicating the trend towards electrochemical methods in bioanalysis researchgate.net.

Table 9.3: Bioanalytical Method Parameters for Sulfadiazine

| Matrix | Technique | Sample Preparation | LOD | Recovery (%) | Precision (% RSD) | Reference |

| Plasma | LC on silica gel, UV (264 nm) | Protein precipitation | ~0.4 µg/mL | Not specified | 1.7% - 4.0% | nih.gov |

| Urine | LC on silica gel, UV (264 nm) | 100-fold dilution | ~5-7 µg/mL | Not specified | 0.76% - 1.7% | nih.gov |

| Fish Plasma | HPLC with online extraction | Not specified | 8.1 µg/L | 92.2 – 118 | 0.3 – 9.3 | researchgate.net |